molecular formula C13H18O2 B1245853 Etrogol CAS No. 119417-97-9

Etrogol

Cat. No. B1245853
CAS RN: 119417-97-9
M. Wt: 206.28 g/mol
InChI Key: IBVFUNAQXWFZQB-UHFFFAOYSA-N
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Description

Etrogol belongs to the class of organic compounds known as tyrosols and derivatives. Tyrosols and derivatives are compounds containing a hydroxyethyl group attached to the C4 carbon of a phenol group. Etrogol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, etrogol is primarily located in the membrane (predicted from logP). Outside of the human body, etrogol can be found in citrus and sweet orange. This makes etrogol a potential biomarker for the consumption of these food products.
Etrogol is an alcohol and a member of phenols. It has a role as a metabolite.

Scientific Research Applications

1. Water Purification

Etrogol has been researched for its effectiveness in water purification. A study using the Etro-03 device, which utilizes electric corona discharge, demonstrated its ability to destroy harmful microorganisms in water. This research, conducted on surface water in the Kapshagai reservoir, showed significant reductions in biological pollutants such as coliphages and coli-indices, indicating Etrogol's potential in water treatment processes (Abdykadyrov et al., 2023).

2. Pharmaceutical Research

In pharmaceutical research, a new flavonoid named citflavanone and prenylated phenol derivatives including Etrogol were isolated from various Citrus plants. This discovery from Citrus roots and barks, such as those from Citrus natsudaidai and C. medica, highlights Etrogol's relevance in the exploration of new compounds for potential therapeutic applications (Ito et al., 1988).

properties

CAS RN

119417-97-9

Product Name

Etrogol

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-[4-(3-methylbut-2-enoxy)phenyl]ethanol

InChI

InChI=1S/C13H18O2/c1-11(2)8-10-15-13-5-3-12(4-6-13)7-9-14/h3-6,8,14H,7,9-10H2,1-2H3

InChI Key

IBVFUNAQXWFZQB-UHFFFAOYSA-N

SMILES

CC(=CCOC1=CC=C(C=C1)CCO)C

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)CCO)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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